molecular formula C8H10N2O3 B1581580 2-((2-Nitrophenyl)amino)ethanol CAS No. 4926-55-0

2-((2-Nitrophenyl)amino)ethanol

Cat. No.: B1581580
CAS No.: 4926-55-0
M. Wt: 182.18 g/mol
InChI Key: LFOUYKNCQNVIGI-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H10N2O3. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an aminoethanol group. It is a mono-constituent substance of organic origin .

Mechanism of Action

Target of Action

The primary targets of 2-((2-Nitrophenyl)amino)ethanol are currently unknown. This compound is potentially useful in drug screening research studies

Biochemical Pathways

Given the compound’s potential use in drug screening

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption

Result of Action

As the compound is potentially useful in drug screening research studies , it may have a variety of effects depending on the specific targets and pathways it interacts with.

Preparation Methods

The synthesis of 2-((2-Nitrophenyl)amino)ethanol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

2-((2-Nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The hydroxyl group in the aminoethanol moiety can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives .

Scientific Research Applications

2-((2-Nitrophenyl)amino)ethanol has several applications in scientific research:

Comparison with Similar Compounds

2-((2-Nitrophenyl)amino)ethanol can be compared with other similar compounds such as:

    2-((4-Nitrophenyl)amino)ethanol: Similar structure but with the nitro group in the para position.

    2-((2-Nitrophenyl)amino)ethan-1-ol: A closely related compound with slight variations in the aminoethanol moiety.

    2-((2-Nitrophenyl)amino)ethan-1-amine: Another similar compound with an amine group instead of a hydroxyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the position and nature of the functional groups .

Properties

IUPAC Name

2-(2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOUYKNCQNVIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063650
Record name Ethanol, 2-[(2-nitrophenyl)amino]-
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Molecular Weight

182.18 g/mol
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CAS No.

4926-55-0
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Record name Ethanol, 2-((2-nitrophenyl)amino)-
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Record name Ethanol, 2-[(2-nitrophenyl)amino]-
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Record name Ethanol, 2-[(2-nitrophenyl)amino]-
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Record name 2-[(2-nitrophenyl)amino]ethanol
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

60.1 g of calcium carbonate are added to a solution of 138.1 g of 2-nitroaniline in 360 g of monoethylene glycol dimethylether and 60 g of water. 150.0 g of 2-chloroethyl chloroformate are then metered in at 80° C. and the reaction is brought to completion by subsequent stirring at 80° C. 100 g of water and 8.7 g of 35% strength hydrochloric acid are then added, up to a pH of 1, and the lower aqueous phase is separated off. The upper organic phase is diluted with 90 g of monoethylene glycol dimethylether, and 370.6 g of a 50% strength potassium hydroxide solution are added at 15° C. The reaction mixture is then heated to 85° C. and subsequently stirred at 85° C. for 4 hours. Thereafter, 250 g of water are added and the lower salt-containing aqueous phase is separated off. First 500 g of water and then 9 g of 10% strength sulphuric acid are added to the yellow-red organic phase, up to a pH of 8.5. After the monoethylene glycol dimethyl ether has been distilled off and the residue has been cooled to 10° C., the product is obtained in the form of yellow-red crystals.
Quantity
60.1 g
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reactant
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138.1 g
Type
reactant
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Quantity
360 g
Type
solvent
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60 g
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solvent
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150 g
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100 g
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Synthesis routes and methods III

Procedure details

According to the procedure of B. Agai, et al., Tetrahedron, 32, 839, (1976), a solution of 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in nBuOH (400 mL) was heated under reflux for 6 hours. The mixture was concentrated, taken up in H2O, and extracted with ether. The organic phase was washed with brine, dried, and concentrated to give 43.1 g (75%) of an orange solid m.p. 78° C.
Quantity
50 g
Type
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116.3 g
Type
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400 mL
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solvent
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Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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